molecular formula C19H23BrN2O3S B5194489 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE

Cat. No.: B5194489
M. Wt: 439.4 g/mol
InChI Key: FGWUSCAKSZWGRW-UHFFFAOYSA-N
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Description

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzylamine with benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with N-tert-butylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{(4-BROMOPHENYL)[(2-METHOXYBENZOYL)AMINO]METHYL}-2-METHOXYBENZAMIDE
  • 4-Bromo-N-(2-methylphenyl)benzamide

Uniqueness

2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-TERT-BUTYLACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications .

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3S/c1-19(2,3)21-18(23)14-22(13-15-9-11-16(20)12-10-15)26(24,25)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWUSCAKSZWGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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